Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Description
Historical Context and Development
The documented history of this compound in scientific literature is relatively recent, with formal records appearing in chemical databases in the late 2010s. According to PubChem records, the substance was first deposited in their database on December 6, 2019. However, the development of this compound should be understood within the broader context of halogenated pyridine derivatives, which have been studied extensively since the mid-20th century.
The synthesis pathways for similar compounds can be traced through patent literature. Notably, a significant Chinese patent (CN100355732C) from 2003 described novel preparation methods for 2-chloro-5-fluoro-nicotinate compounds, addressing previous challenges related to low yields in synthesis processes. This patent represents an important milestone in the development of efficient synthetic routes for fluorinated nicotinic acid derivatives.
The evolution of this compound reflects the broader trend in organic chemistry toward creating increasingly functionalized heterocyclic compounds with specific chemical and biological properties. The strategic incorporation of halogen atoms (particularly fluorine) into pharmaceutical intermediates gained significant momentum in the late 20th and early 21st centuries, as researchers recognized the valuable properties these substituents could impart to drug candidates.
| Year | Development |
|---|---|
| 2003 | Chinese patent CN100355732C describing preparation methods for related 2-chloro-5-fluoro-nicotinate compounds |
| 2019 | Formal deposit of this compound in PubChem database |
Position in Heterocyclic Chemistry
This compound occupies an important position in heterocyclic chemistry as a multi-functionalized pyridine derivative. Pyridines represent one of the most significant classes of nitrogen-containing heterocycles, forming the core structure of numerous natural products, pharmaceutical agents, and synthetic building blocks.
This compound belongs specifically to the family of nicotinic acid derivatives. Nicotinic acid (also known as niacin or vitamin B3) and its derivatives play essential roles in biological systems, particularly in energy metabolism and DNA repair. The parent structure—pyridine-3-carboxylic acid—serves as the foundation upon which additional functional groups are strategically placed to create molecules with tailored properties.
What distinguishes this compound is the specific pattern of substitution on the pyridine ring. The methyl ester group at the 3-position provides a protected carboxylic acid functionality that can be transformed through various chemical reactions. The chlorine atom at position 2 introduces a reactive site for potential nucleophilic substitution reactions. The fluorine atom at position 5 enhances metabolic stability and lipophilicity, while the methoxy group at position 6 provides additional opportunities for hydrogen bonding and structural modification.
When compared to related compounds such as methyl 2-chloro-6-methoxynicotinate (CAS 95652-77-0) and methyl 2-chloro-4-methoxynicotinate (CAS 344298-51-7), the addition of the fluorine atom at position 5 represents a significant structural modification that alters both physical properties and chemical reactivity.
| Related Compound | CAS Number | Structural Difference |
|---|---|---|
| Methyl 2-chloro-6-methoxynicotinate | 95652-77-0 | Lacks fluorine at position 5 |
| Methyl 2-chloro-4-methoxynicotinate | 344298-51-7 | Methoxy group at position 4 instead of 6; no fluorine at position 5 |
| 2-Chloro-5-fluoro-6-methylnicotinic acid | 127264018 | Carboxylic acid instead of methyl ester; methyl group at position 6 instead of methoxy |
Classification as a Fluorinated Building Block
This compound is classified as a fluorinated building block, a category of compounds that has gained tremendous importance in modern synthetic chemistry. Fluorinated building blocks are compounds containing the negatively charged fluorine atom, which are used as intermediates for preparing more complex compounds with specific properties.
The fluorine atom in this compound contributes several important properties to the molecule:
- Enhanced metabolic stability due to the strength of the carbon-fluorine bond
- Increased lipophilicity, which can improve membrane permeability
- Altered electronic distribution, affecting reactivity patterns
- Modified hydrogen bonding properties
These characteristics make fluorinated compounds like this compound particularly valuable in the design of bioactive molecules. As noted in the literature, fluorinated heterocyclic building blocks are widely applied in medicinal chemistry, material science, organic synthesis, and biochemistry.
The significance of this compound as a fluorinated building block extends beyond its individual properties. Similar fluorinated nicotinate compounds have been documented as valuable intermediates in synthetic pathways leading to biologically active substances. For instance, 6-fluoronicotinic acid (a related fluorinated pyridine derivative) has been applied as a molecular scaffold to synthesize tracers for positron emission tomography and investigated in the development of treatments for various diseases.
The versatility of this compound as a synthetic building block is enhanced by the presence of multiple functional groups that can serve as handles for further chemical transformations. The methyl ester can undergo hydrolysis, transesterification, or reduction; the chlorine at position 2 is amenable to nucleophilic aromatic substitution; and the methoxy group provides opportunities for additional modifications. This multi-functional nature makes it a valuable intermediate in the design and synthesis of complex molecular architectures with applications in pharmaceutical research and materials science.
Properties
IUPAC Name |
methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-13-7-5(10)3-4(6(9)11-7)8(12)14-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWMUWXJNVKKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653893 | |
| Record name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959616-64-9 | |
| Record name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nucleophilic Substitution on 2-Chloro-5-fluoro-6-methoxypyridine Derivatives
Method Overview:
This approach involves starting from a suitably substituted pyridine precursor, such as 2-chloro-5-fluoro-6-methoxypyridine , which undergoes esterification with methyl chloroformate or methylation reactions to yield the target ester.
- Preparation of the pyridine core: Synthesis begins with the chlorofluoro-methoxy pyridine, which can be obtained through halogenation and substitution reactions on a pre-existing pyridine ring.
- Esterification: The hydroxyl group at the 6-position (if present as a hydroxypyridine) is methylated using methyl chloroformate or methyl iodide under basic conditions, often in polar aprotic solvents like dimethylformamide (DMF) or 1,2-dimethoxyethane (DME).
- Solvent: DMF or DME
- Reagents: Methyl iodide or methyl chloroformate
- Temperature: Reflux (around 80-120°C)
- Duration: 24-48 hours
- Typical yields are around 60-70%, with reaction times extending up to 48 hours.
- Purification via column chromatography is often necessary to isolate the pure ester.
- A documented synthesis reports a 62% yield using methyl iodide in DMF, with purification through flash chromatography, confirming the feasibility of this method (see source).
Alternative Routes via Halogenation and Nucleophilic Aromatic Substitution
Method Overview:
This approach involves halogenation of a precursor compound, such as methyl 6-methoxynicotinate, followed by selective chlorination and fluorination at specific positions.
- Preparation of methyl 6-methoxynicotinate: From methyl nicotinate derivatives.
- Selective halogenation: Using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions to introduce the chlorine atom at the 2-position.
- Fluorination: Achieved via nucleophilic substitution with fluoride sources like potassium fluoride (KF) under high-temperature conditions.
- Solvent: Acetonitrile or DMF
- Temperature: Reflux or elevated temperatures (80-120°C)
- Duration: 12-24 hours
- While less common, this route offers regioselectivity advantages and has been explored in patent literature for similar compounds.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Nucleophilic substitution | 2-chloro-5-fluoro-6-methoxypyridine | Methyl iodide | DMF | Reflux, 24-48 hrs | ~62% | Purification via chromatography |
| 2. Multi-step synthesis | Methyl 2-chloro-5-fluoro-6-methoxypyridine | Methylating agents | DMF or DME | Reflux, 24-48 hrs | ~62% | Regioselective methylation |
| 3. Halogenation & fluorination | Methyl nicotinate derivatives | NCS, KF | Acetonitrile | Reflux, 12-24 hrs | Variable | Less common, regioselective |
Notes and Considerations
- Purity and Isomerism: The synthesis often yields regioisomeric mixtures, necessitating purification steps such as flash chromatography or recrystallization.
- Reaction Optimization: Factors such as temperature, solvent polarity, and reagent equivalents significantly influence yield and selectivity.
- Safety Precautions: Use of methylating agents like methyl iodide requires proper handling due to toxicity and volatility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-fluoro-6-methoxynicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro or fluoro groups, resulting in the formation of simpler derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted nicotinates with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated derivatives.
Scientific Research Applications
Methyl 2-chloro-5-fluoro-6-methoxynicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-fluoro-6-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, fluoro, and methoxy substituents influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2,6-Dichloro-5-Fluoronicotinate (CAS 189281-66-1)
- Molecular Formula: C₇H₄Cl₂FNO₂
- Molecular Weight : 224.01
- Substituents : Chlorine (positions 2 and 6), fluorine (position 5), methyl ester (position 3).
- Key Differences :
- Lacks the methoxy group at position 6, which reduces steric hindrance and alters solubility.
- The additional chlorine increases molecular weight and may enhance electrophilic reactivity, making it suitable for nucleophilic substitution reactions.
- Applications: Used in agrochemicals and pharmaceuticals as a halogen-rich intermediate.
- Synthesis : Requires chlorination at position 6, differing from the methoxylation step in the target compound’s synthesis .
Methyl 5-Fluoro-6-Methoxynicotinate (CAS 953780-40-0)
- Molecular Formula: C₈H₈FNO₃
- Molecular Weight : 185.15
- Substituents : Fluorine (position 5), methoxy (position 6), methyl ester (position 3).
- Lower molecular weight improves bioavailability but may decrease stability in acidic environments. Applications: Explored in drug discovery for kinase inhibitors due to its simplified structure .
Ethyl 4-Chloro-6-Fluoro-5-Methoxynicotinate
- Molecular Formula: Not explicitly provided (inferred as C₉H₉ClFNO₃).
- Substituents : Chlorine (position 4), fluorine (position 6), methoxy (position 5), ethyl ester (position 3).
- Key Differences :
- Positional isomerism alters electronic distribution, affecting binding affinity in biological targets.
- Ethyl ester group increases lipophilicity compared to the methyl ester, influencing metabolic pathways.
- Applications: Used in specialty chemical synthesis where ester chain length modulates solubility .
Structural and Functional Analysis
Substituent Effects on Reactivity
- Chlorine vs. Methoxy : Chlorine at position 2 (target compound) enhances electrophilicity, facilitating cross-coupling reactions, while methoxy groups (e.g., Methyl 5-fluoro-6-methoxynicotinate) donate electron density, stabilizing the ring .
- Halogen Diversity : Bromine-substituted analogs (e.g., Methyl 5-bromo-2-chloronicotinate) exhibit distinct reactivity in Suzuki-Miyaura couplings due to bromine’s higher leaving-group ability .
Physical Properties
| Compound | Molecular Weight | Melting Point | Solubility (Organic Solvents) |
|---|---|---|---|
| Methyl 2-chloro-5-fluoro-6-methoxy | 219.60 | Not reported | High (due to methoxy) |
| Methyl 2,6-dichloro-5-fluoro | 224.01 | Not reported | Moderate |
| Methyl 5-fluoro-6-methoxy | 185.15 | Not reported | High |
Regulatory and Commercial Aspects
- HS Code : 29333990 (India), classifying pyridine derivatives with a 10% general tariff .
- Synthesis Scalability : The target compound is produced via esterification and halogenation, with purity >95%, while analogs like ethyl 4-chloro-6-fluoro-5-methoxynicotinate require tailored esterification steps .
Biological Activity
Methyl 2-chloro-5-fluoro-6-methoxynicotinate (CAS No. 959616-64-9) is a synthetic compound with potential biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic uses.
- Molecular Formula : C₈H₇ClFNO₃
- Molecular Weight : 219.60 g/mol
- Melting Point : 66–68 °C
- Storage Conditions : Inert atmosphere, 2–8 °C
This compound is structurally related to compounds that inhibit the methylerythritol 4-phosphate (MEP) pathway, which is crucial for the biosynthesis of isoprenoids in many pathogenic organisms. The MEP pathway is absent in humans, making it an attractive target for antibiotic development:
- Inhibition of DXPS : The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) is a key enzyme in the MEP pathway. Compounds targeting DXPS can disrupt the growth of bacteria and parasites that rely on this pathway for survival .
- Antiparasitic Activity : Studies have shown that compounds similar to this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. This suggests potential use in treating malaria, especially in light of increasing resistance to current antimalarial drugs .
Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Plasmodium falciparum | 5–10 μM | Inhibition of DXPS |
| Mycobacterium tuberculosis | Submicromolar levels (0.2–1.3 μM) | Targeting MEP pathway enzymes |
| Staphylococcus aureus | Not specified | Potential inhibition via similar mechanisms |
Case Studies
- Study on Antimalarial Activity : A study highlighted the effectiveness of compounds targeting the MEP pathway against Plasmodium falciparum. The structural similarity between the active sites of DXPS in various pathogens suggests that this compound could be optimized for enhanced potency and reduced toxicity .
- Research on Tuberculosis Treatment : Another investigation explored the use of similar compounds against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth through targeted action on the MEP pathway .
Q & A
Basic: What experimental approaches are recommended for synthesizing Methyl 2-chloro-5-fluoro-6-methoxynicotinate with high yield?
To optimize synthesis, consider multi-step functionalization of the nicotinate core. Start with halogenation and methoxylation of the pyridine ring, followed by esterification. For example, chlorination at position 2 and fluorination at position 5 can be achieved via electrophilic substitution, while methoxy groups are introduced using nucleophilic aromatic substitution under controlled temperatures (60–80°C). Catalysts like CuI or Pd-based systems may enhance regioselectivity . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
Advanced: How can computational modeling resolve contradictory reactivity data in the substitution patterns of this compound?
Density Functional Theory (DFT) calculations can predict electron density distributions and reactive sites on the pyridine ring. For instance, conflicting experimental results on fluorination efficiency at position 5 may arise from solvent polarity or steric effects. Simulate Fukui indices to identify nucleophilic/electrophilic centers and compare with experimental NMR data (e.g., NMR shifts) to validate computational models . Pair these results with kinetic studies to refine reaction mechanisms.
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR to confirm substituent positions (e.g., methoxy at C6) and coupling constants. NMR detects fluorine environments.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- IR Spectroscopy : Identify ester carbonyl (C=O) stretches (~1700 cm) and methoxy C-O bonds (~1250 cm).
Cross-reference with analogous compounds (e.g., 6-Chloro-5-fluoronicotinic acid) to interpret spectral overlaps .
Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
Systematically vary substituents (e.g., replace methoxy with ethoxy or halogenate position 4) and assess biological activity. Use X-ray crystallography to determine bond angles and steric effects. Compare with structurally similar compounds like 2-Amino-6-chloronicotinic acid to identify pharmacophore requirements . Pair SAR with molecular docking to predict target binding affinities.
Basic: What safety protocols are essential when handling hazardous byproducts during synthesis?
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., HCl gas).
- PPE : Wear NIOSH-approved respirators (P95/P99 filters) and chemically resistant gloves (e.g., nitrile) .
- Waste Management : Neutralize acidic/byproduct streams before disposal to avoid environmental contamination .
Advanced: How to address discrepancies in melting point or stability data across literature sources?
Re-evaluate purity via HPLC (>95%) and differential scanning calorimetry (DSC). Contradictions may arise from polymorphic forms or residual solvents. For stability, conduct accelerated aging studies (40°C/75% RH for 4 weeks) and compare with literature conditions. Cross-validate with thermogravimetric analysis (TGA) .
Basic: What conditions stabilize this compound during storage?
Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to light, as UV radiation may degrade the methoxy substituent .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C-methoxy) aid in metabolic pathway tracing?
Incorporate at the methoxy group and track metabolite formation via LC-MS. Compare with unlabeled analogs to identify demethylation or oxidation pathways. This approach is critical for studying pharmacokinetics in in vitro hepatocyte models .
Basic: What methodologies ensure high purity for in vitro assays?
- Recrystallization : Use ethanol/water mixtures to remove polar impurities.
- HPLC : Employ C18 columns with acetonitrile/water mobile phases (retention time: ~8–10 min).
- Elemental Analysis : Verify C/H/N ratios within 0.3% of theoretical values .
Advanced: How to mitigate environmental impacts of fluorine-containing waste from this compound?
Implement fluorine recovery via calcium hydroxide precipitation to form CaF. For aqueous waste, use activated carbon filtration to adsorb residual organics. Monitor effluent fluoride levels (<2 ppm) using ion-selective electrodes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
